

Application Notes and Protocols for Rapamycin Treatment in Mouse Models

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Compound of Interest

Compound Name: *Fsdd01*
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These application notes provide a comprehensive guide for the utilization of rapamycin in preclinical mouse models. Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Its well-established role in the mTOR signaling pathway makes it an invaluable tool in diverse research fields, including aging, cancer, and neurodegenerative diseases.[2][3][4] The efficacy of in vivo rapamycin studies is critically dependent on the dosage, administration route, and formulation.

Data Presentation: Rapamycin Dosage and Administration in Mice

The following tables summarize established rapamycin dosages and administration routes across different research applications in mouse models.

Table 1: Rapamycin Dosage for Aging Studies in Mice



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Rapamycin Dosage for Cancer Studies in Mice



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Table 3: Rapamycin Dosage for Neurological Studies in Mice



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Signaling Pathway and Experimental Workflow

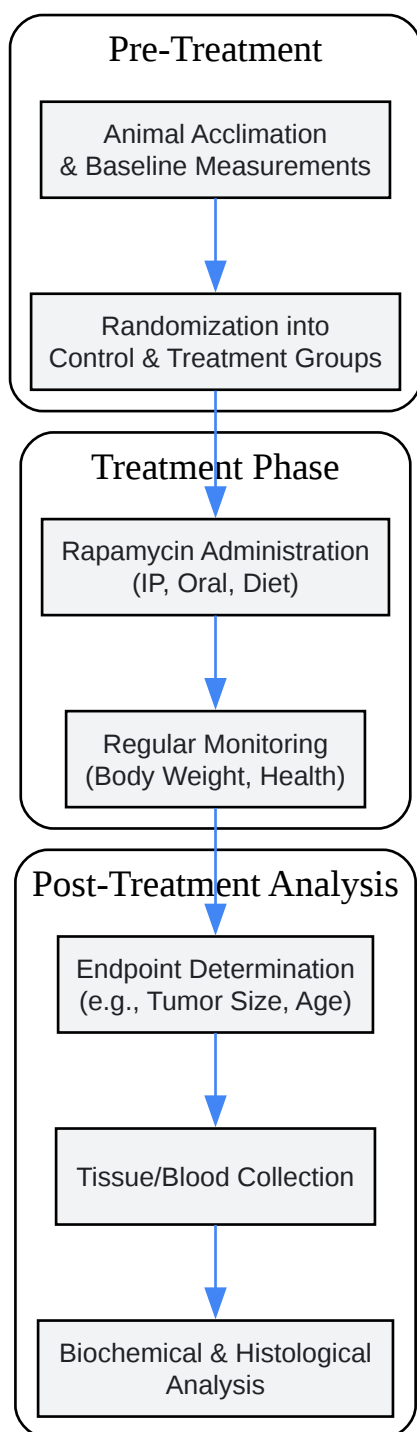
The primary mechanism of rapamycin is the inhibition of mTOR, a central regulator of cellular processes. The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for rapamycin treatment in mouse models.



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- [5. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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